molecular formula C4H9NO3 B3058138 2-(Aminooxy)-2-methylpropanoic acid CAS No. 88023-64-7

2-(Aminooxy)-2-methylpropanoic acid

Cat. No. B3058138
CAS RN: 88023-64-7
M. Wt: 119.12 g/mol
InChI Key: LYSXGALUCNQSQO-UHFFFAOYSA-N
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Description

2-(Aminooxy)-2-methylpropanoic acid (AMPA) is an important chemical compound that has gained significant attention in the scientific community. It is a versatile compound that has several applications in the field of chemistry, biochemistry, and pharmacology. AMPA is a derivative of the amino acid, alanine, and is commonly used as a building block for the synthesis of various molecules.

Scientific Research Applications

Coordination Compounds

2-(Aminooxy)-2-methylpropanoic acid and its derivatives have been studied for their interactions with metals, particularly palladium(II). For instance, a study by Warnke and Trojanowska (1993) demonstrated how 2-aminooxypropanoic acid forms a chelate with palladium(II) (Warnke & Trojanowska, 1993).

Polymorphic Forms in Crystal Structures

The compound has also been explored in the context of its crystal structure. Gebreslasie, Jacobsen, and Görbitz (2011) identified two polymorphic forms of a related compound, N-(tert-butoxycarbonyl)-α-aminoisobutyryl-α-aminoisobutyric acid methyl ester, in the monoclinic space group P2(1)/n (Gebreslasie, Jacobsen, & Görbitz, 2011).

Force-Field Calculations for Conformations

Alemán and Casanovas (1994) conducted ab initio SCF and force-field calculations on low-energy conformers of 2-acetylamino-2,N-dimethylpropanamide, a related compound, to understand its conformational properties and the reliability of empirical potentials (Alemán & Casanovas, 1994).

Glycosidation of Sterically Hindered Alcohols

The 2-chloro-2-methylpropanoic ester, a compound structurally similar to 2-(Aminooxy)-2-methylpropanoic acid, has been utilized in glycosidation reactions. Szpilman and Carreira (2009) demonstrated its use in rapid and efficient glycosidation of a range of alcohols under mild, acidic conditions (Szpilman & Carreira, 2009).

Chemical Analysis Techniques

2-Amino-2-methylpropanol, a related compound, was developed as a chemical modifying reagent for fatty acids, allowing for the modification of carboxyl groups into nitrogen-containing heterocycles. This technique was used for analyzing fatty acids in spirulina, providing a new tool for identifying unsaturated fatty acids (Zou Yao-hong, 2006).

Peptide Synthesis

2-Aminooxy-2-methylpropanoic acid and its derivatives have been used in peptide synthesis. Tornøe, Christensen, and Meldal (2002) reported a copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on solid-phase, producing 1,4-substituted [1,2,3]-triazoles in peptide backbones or side chains (Tornøe, Christensen, & Meldal, 2002).

Biofuel Production

In the context of biofuel production, 2-methylpropan-1-ol (isobutanol) was studied as a potential candidate. Bastian et al. (2011) focused on anaerobic production of isobutanol in Escherichia coli using engineered enzymes for an NADH-dependent pathway, highlighting its potential in next-generation biofuel commercialization (Bastian et al., 2011).

properties

IUPAC Name

2-aminooxy-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3/c1-4(2,8-5)3(6)7/h5H2,1-2H3,(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYSXGALUCNQSQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)ON
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50420890
Record name 2-(Aminooxy)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50420890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Aminooxy)-2-methylpropanoic acid

CAS RN

88023-64-7
Record name 2-(Aminooxy)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50420890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
V Snieckus, M Dowling - Synfacts, 2018 - thieme-connect.com
Significance: A method for β-(hetero) arylation of ketones with aryl or heteroaryl iodides through palladium-catalyzed sp3 C–H activation is reported. Yu and co-workers previously …
Number of citations: 0 www.thieme-connect.com
JL Tu, JL Liu, W Tang, M Su, F Liu - Organic letters, 2020 - ACS Publications
Nitrogen-containing heterocycles are prevalent in both naturally and synthetically bioactive molecules. We report herein an unprecedented protocol for radical aza-cyclization of α-imino-…
Number of citations: 40 pubs.acs.org
Y Kosugi, A Matsuoka, A Higashi, N Toyohara… - Journal of Plant …, 2014 - Springer
… 2-Aminooxyisobutyric acid (AOIB, 2-aminooxy-2methylpropanoic acid, CAS No. 89766-91-6) is currently used as an intermediate in chemical synthesis. To our knowledge, it has no …
Number of citations: 7 link.springer.com
VG Shtamburg, OV Shishkin, VV Shtamburg… - Chemistry of …, 2013 - Springer
… A solution of 2-aminooxy-2-methylpropanoic acid methyl ester [20] (0.278 g, 2.088 mmol) in benzene (4 ml) was added to a solution of 4-nitrophenyl isocyanate (0.302 g, 1.841 mmol) in …
Number of citations: 8 link.springer.com
J Davies, L Angelini, MA Alkhalifah, LM Sanz… - …, 2018 - thieme-connect.com
Hydroxylamines are found in biologically active compounds and serve as building blocks for the preparation of nitrogen-containing molecules. Here the direct conversion of carboxylic …
Number of citations: 19 www.thieme-connect.com

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